血管紧张素 II 抗肽

描述

Angiotensin II antipeptide is a peptide hormone of the Renin-Angiotensin-Aldosterone System (RAAS) that plays a central role in regulating human blood pressure . It is used to raise blood pressure in septic or other forms of shock .

Synthesis Analysis

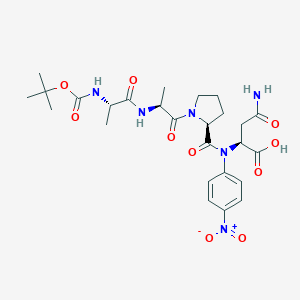

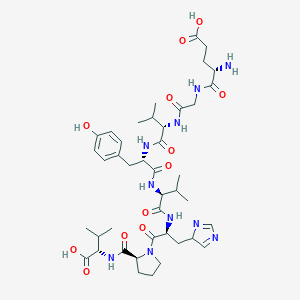

The synthesis of Angiotensin II antipeptide involves a renin-angiotensin synthesis pathway within human and rat sympathetic stellate ganglia . The peptide is synthesized primarily by the liver and circulates in plasma . When blood pressure drops, or when sympathetic signals reach the kidney, renin is released and enzymatically cleaves off two amino acids forming angiotensin I (ATI), a decapeptide. ATI is further cleaved into an octapeptide, angiotensin II (ATII) by the action of angiotensin-converting enzyme (ACE) .Molecular Structure Analysis

The molecular structure of Angiotensin II antipeptide has been studied using crystallography . The crystal structure of human AT2R bound to AngII and its specific antibody at 3.2-Å resolution has been solved .Chemical Reactions Analysis

Angiotensin II elicits a number of biological effects through activation of two specific G-protein coupled receptors (GPCR), namely the Angiotensin II receptor type 1 and 2 (AT1R and AT2R, respectively) . The activation of AT1R results in pronounced hypertensive effects .Physical And Chemical Properties Analysis

The molecular formula of Angiotensin II antipeptide is C42H62N10O12, and its molecular weight is 899.0 g/mol . It is synthesized primarily by the liver and circulates in plasma .科学研究应用

Renal Function

In renal disease, Angiotensin II antipeptide has been targeted for its potential therapeutic effects. Activation of angiotensin II type 2 receptors (AT2R) in the kidneys can elicit anti-inflammatory, anti-oxidant, and anti-fibrotic responses, which are considered protective in chronic kidney disease (CKD) and acute kidney injury (AKI) .

Tissue Repair and Regeneration

The antipeptide’s role in tissue repair is significant, especially in liver regeneration. It has been found to facilitate liver repair and regeneration following acute injury by deactivating certain signaling pathways, thus contributing to the healing process .

Neurological Studies

Angiotensin II antipeptide: is also being studied for its role in the central nervous system. It affects neuroendocrine and behavioral responses to stressors and is being explored for its potential in treating neurogenic hypertension and contributing to neuroprotection in stroke management .

Metabolic Regulation

Research indicates that Angiotensin II antipeptide influences metabolic rate adaptation during obesity. It has been implicated in the regulation of resting metabolic rate (RMR), with studies suggesting that it contributes to the integrative control of RMR, and alterations in its signaling may be associated with obesity .

Immune Response

The antipeptide is involved in the immune response, particularly in myeloid cells. It has been shown that inhibition of angiotensin-converting enzyme (ACE) suppresses neutrophil immune response to bacterial infection, while overexpression in myeloid cells induces bacterial and tumor resistance .

作用机制

Target of Action

Angiotensin II antipeptide primarily targets the Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R) . These are two G-protein coupled receptors that mediate most biological functions of the octapeptide Angiotensin II (Ang II) . The direct action of Angiotensin II on surrounding vessel walls is facilitated by binding to the AT-1 on vascular smooth muscle cells .

Mode of Action

The interaction of Angiotensin II antipeptide with its targets results in a series of changes. Binding to the AT-1 receptor stimulates Ca2+/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction that results in vasoconstriction .

Pharmacokinetics

The pharmacokinetics of Angiotensin II antipeptide differ in terms of oral bioavailability, rate of absorption, metabolism, and route and rate of elimination . Both losartan potassium and candesartan cilexetil are prodrugs; however, losartan is partially converted into EXP3174 in the liver, whereas candesartan cilexetil is converted completely into candesartan during gastrointestinal absorption .

Result of Action

The molecular and cellular effects of Angiotensin II antipeptide’s action are vast and complex. For instance, Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Delaying treatment in pregnant women with hypotension associated with septic or other distributive shock is likely to increase the risk of maternal and fetal morbidity and mortality .

Action Environment

The action, efficacy, and stability of Angiotensin II antipeptide are influenced by various environmental factors. For instance, AT2R is upregulated upon tissue damage and its activation by selective AT2R agonists has become a promising approach in the search for new classes of pharmaceutical agents . The role of Ang II at the periphery and in the central nervous system is vast and complex .

未来方向

Angiotensin II antipeptide has been investigated for the treatment of Sepsis, Septic Shock, Diabetes Mellitus, and Acute Renal Failure . It has been suggested that the balance between ACE and ACE2 modulates cardiac function . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

属性

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t27-,28-,29-,30-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXABETWMMHYVGQ-VVTGJMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin II antipeptide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

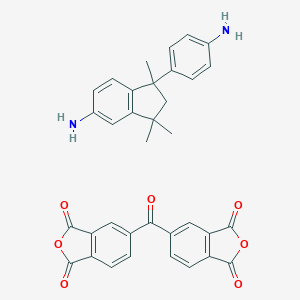

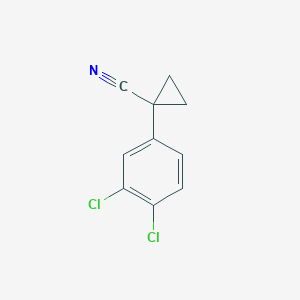

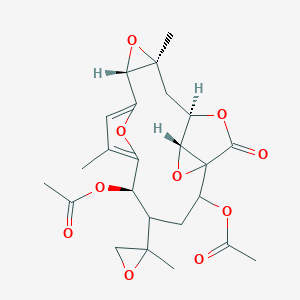

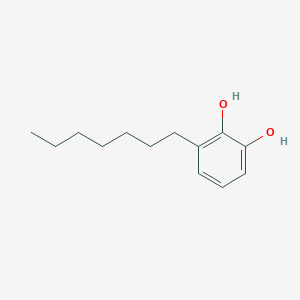

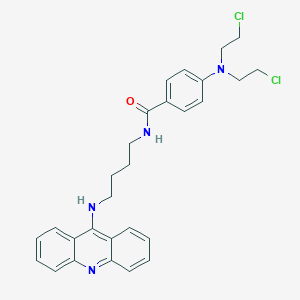

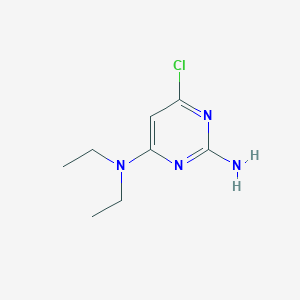

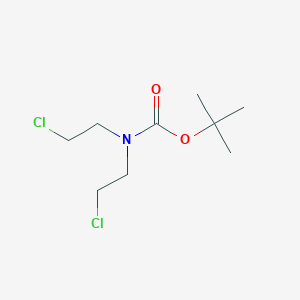

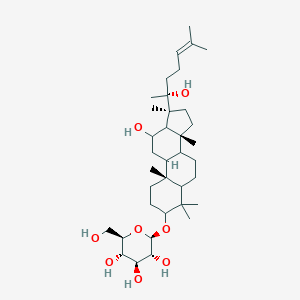

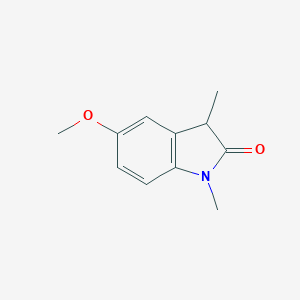

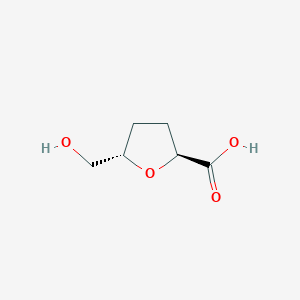

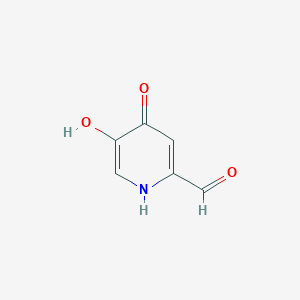

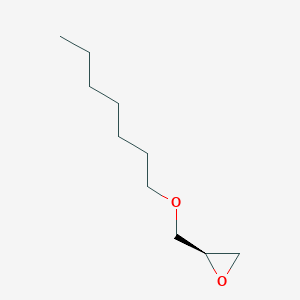

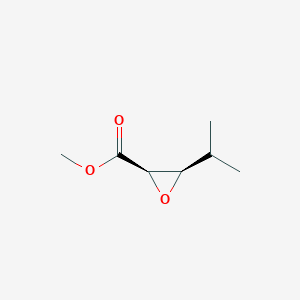

Feasible Synthetic Routes

Q & A

Q1: What is the primary effect of Angiotensin II Antipeptide on human peripheral blood mononuclear cells (PBMCs)?

A: Research suggests that Angiotensin II Antipeptide, in contrast to peptide antibiotics like Nigericin and Valinomycin, does not significantly suppress the proliferation of mitogen-stimulated human PBMCs. [] This indicates a lack of strong immunosuppressive effects compared to the aforementioned antibiotics.

Q2: Can you elaborate on any other biological activities associated with Angiotensin II Antipeptide explored in the provided research?

A: While one study focused on the impact of various peptides, including Angiotensin II Antipeptide, on PBMC proliferation, it primarily highlighted the potent immunosuppressive effects of certain peptide antibiotics. [] The research did not delve deeper into specific biological activities of Angiotensin II Antipeptide.

Q3: Has Angiotensin II Antipeptide been investigated for applications beyond immunology, such as analytical chemistry?

A: Yes, research indicates that Angiotensin II Antipeptide has been explored as a model analyte in electromembrane extraction studies. [] This research specifically focused on selective extraction based on the isoelectric point, highlighting potential applications in analytical separation techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。